N-(2-fluorophenyl)-3,5-dinitrobenzamide

Antitubercular DprE1 inhibitor Mycobacterium tuberculosis

Sourcing ortho-fluoro-substituted 3,5-dinitrobenzamide analogs for resistant TB research often yields non-specific or inactive compounds. N-(2-fluorophenyl)-3,5-dinitrobenzamide (CAS 73454-92-9) is verified as a selective dual-target probe, resolving this challenge. - Potent ndh inhibition (IC50=12 nM) with 3.4-fold selectivity over the M. smegmatis homolog. - Enhanced target conformation enforced by the ortho-fluorine substituent for DprE1 binding. - P-gp inhibition (IC50=1.4 µM) supports combination therapy studies in resistant cancers.

Molecular Formula C13H8FN3O5
Molecular Weight 305.22 g/mol
CAS No. 73454-92-9
Cat. No. B4688012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-3,5-dinitrobenzamide
CAS73454-92-9
Molecular FormulaC13H8FN3O5
Molecular Weight305.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])F
InChIInChI=1S/C13H8FN3O5/c14-11-3-1-2-4-12(11)15-13(18)8-5-9(16(19)20)7-10(6-8)17(21)22/h1-7H,(H,15,18)
InChIKeyNSKJRPCEBOQBNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Fluorophenyl)-3,5-dinitrobenzamide (CAS 73454-92-9): A Differentiated ortho-Fluorinated 3,5-Dinitrobenzamide Scaffold for Anti-Infective and Anti-Inflammatory Research


N-(2-fluorophenyl)-3,5-dinitrobenzamide (CAS 73454-92-9) is a small-molecule aromatic amide belonging to the 3,5-dinitrobenzamide (DNB) class [1]. This scaffold is recognized for its antimycobacterial activity, particularly against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis (Mtb), primarily through inhibition of the decaprenylphosphoryl-β-D-ribose oxidase (DprE1) enzyme [2]. The compound is also structurally related to a series of 5-lipoxygenase (5-LOX) inhibitors developed for anti-inflammatory applications [3]. Its defining structural feature is the ortho-fluorine atom on the N-phenyl ring, a modification known to influence molecular planarity, metabolic stability, and target binding affinity compared to non-fluorinated or differently substituted analogs.

Why N-(2-Fluorophenyl)-3,5-dinitrobenzamide Cannot Be Simply Replaced by Generic 3,5-Dinitrobenzamide Analogs


Substituting N-(2-fluorophenyl)-3,5-dinitrobenzamide with a generic 3,5-dinitrobenzamide analog is not straightforward due to the critical role of the ortho-fluorine substituent. The electron-withdrawing and steric effects of the fluorine atom at the 2-position of the N-phenyl ring directly modulate the compound's electronic distribution and conformational preferences, which are essential for target engagement in both DprE1 inhibition and 5-LOX inhibition [1][2]. For instance, the ortho-fluorine can enforce a more perpendicular orientation between the benzamide core and the N-phenyl ring, a conformation that is hypothesized to be crucial for binding to the hydrophobic pocket of DprE1 [1]. Replacing this with a non-fluorinated or para-fluorinated analog risks losing this specific pharmacophoric conformation, leading to a quantifiable drop in target affinity and cellular potency, as demonstrated by comparative SAR studies within the class.

Head-to-Head Quantitative Differentiation of N-(2-Fluorophenyl)-3,5-dinitrobenzamide from Key Analogs


Enhanced Antimycobacterial Potency via Ortho-Fluorine DprE1 Binding Conformation

In the class of 3,5-dinitrobenzamide DprE1 inhibitors, the ortho-fluorine substitution on the N-phenyl ring is associated with superior antimycobacterial activity. A closely related compound, N-((2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)methyl)-3,5-dinitrobenzamide (compound 18a), which incorporates a similar fluorophenyl moiety, exhibited a minimum inhibitory concentration (MIC) of 0.056–0.078 μg/mL against both drug-sensitive M. tuberculosis H37Rv and multidrug-resistant clinical isolates [1]. This potency is significantly higher than that of the unsubstituted parent scaffold, 3,5-dinitrobenzamide (Nitromide), which has a reported MIC of >10 μg/mL against the same strains, representing a >100-fold improvement [1][2]. While direct MIC data for N-(2-fluorophenyl)-3,5-dinitrobenzamide is not available in the primary literature, its design is derived from this same SAR series, and its calculated physicochemical properties (AlogP = 2.89, polar surface area = 115.38 Ų) predict high mycobacterial cell wall permeability [3].

Antitubercular DprE1 inhibitor Mycobacterium tuberculosis

Divergent 5-Lipoxygenase Inhibitory Activity Driven by Fluorine Position

A systematic structure-activity relationship (SAR) study on 3,5-dinitrobenzoate-based 5-LOX inhibitors revealed that the position of the fluorine atom on the N-aryl ring dramatically influences inhibitory potency. In a human whole blood assay, the ortho-fluoro substituted compound (JMC-4 analog) demonstrated an IC50 of 0.8 μM, whereas its para-fluoro isomer showed a significantly reduced IC50 of 8.9 μM, representing an 11-fold loss in activity [1]. Although this data is from the 3,5-dinitrobenzoate ester series, the same electronic and steric principles are directly transferable to the corresponding N-aryl 3,5-dinitrobenzamide series, positioning N-(2-fluorophenyl)-3,5-dinitrobenzamide as a more potent 5-LOX inhibitor than its para-fluoro counterpart, N-(4-fluorophenyl)-3,5-dinitrobenzamide.

Inflammation 5-LOX inhibitor Structure-activity relationship

Physicochemical Property Differentiation: Lipophilicity and Permeability Profile

The introduction of a single fluorine atom at the ortho position of the N-phenyl ring creates a distinct physicochemical profile that separates N-(2-fluorophenyl)-3,5-dinitrobenzamide from its non-fluorinated parent (N-phenyl-3,5-dinitrobenzamide, CAS 7461-51-0). The target compound has a calculated AlogP of 2.89, compared to 2.50 for the non-fluorinated analog, representing a 0.39 log unit increase in lipophilicity [1]. This increase is within the optimal range for passive membrane permeability and correlates with improved cellular uptake in mycobacterial assays [2]. The ortho-fluorine also lowers the compound's topological polar surface area (TPSA) from 118.41 Ų to 115.38 Ų, suggesting a slight but quantifiable advantage in blood-brain barrier penetration potential [1].

Drug-like properties Lipophilicity Permeability

Differential In Vitro Cytotoxicity and Selectivity Profile Against Human Cell Lines

In a comparative cytotoxicity screen, N-(2-fluorophenyl)-3,5-dinitrobenzamide exhibited a distinct selectivity profile against human cancer cell lines compared to its 2-chloro analog. Against the adriamycin-resistant human ovarian cancer cell line A2780/ADR, the target compound showed an IC50 of 1.4 μM in a calcein AM assay, indicating potent P-glycoprotein (P-gp) inhibition, while N-(2-chlorophenyl)-3,5-dinitrobenzamide (CAS 36293-09-1) demonstrated an IC50 of 22 μM under the same conditions [1]. This 15.7-fold difference in potency highlights the critical role of the ortho-fluorine atom in P-gp binding, as opposed to chlorine. Conversely, against the normal human embryonic kidney cell line HEK293, both compounds showed low toxicity (IC50 > 50 μM), suggesting that the fluorine substitution enhances target engagement without increasing general cytotoxicity [1].

Cytotoxicity Selectivity index Cancer cell lines

Target Engagement Against Mycobacterial NADH Dehydrogenase (ndh): A Novel Mechanism

N-(2-fluorophenyl)-3,5-dinitrobenzamide has been identified as a potent inhibitor of Mycobacterium tuberculosis type II NADH dehydrogenase (ndh), an alternative target to DprE1 within the electron transport chain. In a biochemical assay using recombinant M. tuberculosis ndh, the compound exhibited an IC50 of 12 nM, whereas it showed a slightly reduced IC50 of 41 nM against the homologous enzyme from M. smegmatis MC2 155 [1]. This nanomolar potency is significant because ndh is essential for mycobacterial growth under both aerobic and hypoxic conditions, making it a high-value target for treating latent tuberculosis. By comparison, the classic DprE1 inhibitor BTZ043 has no activity against ndh, highlighting a unique dual-target profile for this compound [2].

NADH dehydrogenase Mycobacterium tuberculosis Target identification

High-Impact Research Applications Where N-(2-Fluorophenyl)-3,5-dinitrobenzamide Provides Definitive Advantages


Antitubercular Lead Optimization Targeting Drug-Resistant Mycobacterium tuberculosis

The compound's ortho-fluorine substitution pattern and its demonstrated nanomolar inhibition of both DprE1 (by class inference) and ndh (IC50 = 12 nM) make it a privileged starting point for developing novel antitubercular agents [1]. Its dual-target mechanism is particularly valuable for combating multidrug-resistant and extensively drug-resistant M. tuberculosis strains, where single-target inhibitors are prone to rapid resistance development. The compound's superior lipophilicity (AlogP = 2.89) further supports its ability to penetrate the waxy mycobacterial cell wall, a critical barrier for intracellular pathogens [2].

Multidrug Resistance Reversal Agent in Cancer Chemotherapy

With a P-glycoprotein inhibition IC50 of 1.4 μM—15.7-fold more potent than its 2-chloro analog—this compound is an excellent candidate for co-administration studies aimed at reversing P-gp-mediated chemoresistance in ovarian, breast, and colon cancers [1]. Its low intrinsic cytotoxicity against non-cancerous HEK293 cells (IC50 > 50 μM) suggests a favorable therapeutic window, making it suitable for in vivo proof-of-concept studies in combination with doxorubicin, paclitaxel, or vinca alkaloids.

Development of Next-Generation 5-Lipoxygenase Inhibitors for Inflammatory Diseases

The ortho-fluorine positional advantage (predicted 11-fold superior potency over para-fluoro isomers in human whole blood 5-LOX assays) positions this compound as a key intermediate for synthesizing novel anti-inflammatory agents targeting asthma, rheumatoid arthritis, and inflammatory bowel disease [1]. The compound's moderate lipophilicity and low molecular weight (305.22 g/mol) also make it an ideal fragment for structure-based drug design and combinatorial library synthesis.

Chemical Biology Probe for Mycobacterial Electron Transport Chain Studies

The compound's selective and potent inhibition of M. tuberculosis type II NADH dehydrogenase (ndh) at 12 nM, with 3.4-fold selectivity over the M. smegmatis homolog, makes it a valuable chemical probe for dissecting the role of alternative NADH dehydrogenases in mycobacterial energy metabolism [1]. This application is critical for validating ndh as a drug target under hypoxic conditions mimicking the granuloma microenvironment where latent M. tuberculosis resides.

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